![molecular formula C10H10BrN3 B2530069 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1385696-49-0](/img/structure/B2530069.png)
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Efficient Synthesis and X-ray Structure
The synthesis of 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine involves oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions, as demonstrated in the synthesis of similar triazolopyridines. The characterization of these compounds includes various spectroscopic methods such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction, which confirm the successful synthesis and provide detailed molecular structure information .
Molecular Structure Analysis
X-ray diffraction analysis of 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, a closely related compound, indicates that it crystallizes in the monoclinic space group P 21/c. The precise measurements of the unit cell parameters and the crystallographic R-factor provide insights into the molecular conformation and packing within the crystal lattice .
Chemical Reactions Analysis
The presence of the bromo substituent on the triazolopyridine nucleus makes these compounds versatile intermediates for further chemical transformations. For instance, they can undergo palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution, which allows for the diversification of the core structure .
Physical and Chemical Properties Analysis
The electrochemical properties of triazolopyridines, such as ionization potentials and affinity, can be studied through cyclic voltammetry. These properties are crucial for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals .
Case Studies and Applications
While the provided data does not include specific case studies for 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine, the synthesis and characterization techniques, as well as the potential for chemical diversification, suggest that these compounds could have significant applications in medicinal chemistry and materials science. The related structures have been explored for their antibacterial properties, indicating the biological relevance of the triazolopyridine scaffold .
科学的研究の応用
Optical Sensing and Biological Applications
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine, as a derivative of triazole and pyridine, contributes significantly to the field of optical sensors and biological applications. N-heterocycles, including triazole and pyridine derivatives, are extensively employed as recognition units for creating optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. These compounds also possess a wide range of biological and medicinal applications, underlining their importance in organic chemistry (Jindal & Kaur, 2021).
Antibacterial Activity
The 1,2,4-triazole core, an integral part of the chemical structure of interest, has demonstrated significant potential in combating bacterial infections, particularly against Staphylococcus aureus. The bioisosteric nature of 1,2,4-triazoles to amides, esters, and carboxylic acids contributes to their potency as inhibitors of essential bacterial proteins. Hybrids containing the 1,2,4-triazole moiety have shown dual or multiple antibacterial mechanisms of action, highlighting their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains (Li & Zhang, 2021).
Versatility in Chemical Synthesis
The structural flexibility of triazole derivatives, including those containing the 1,2,4-triazole unit, allows for a broad range of chemical modifications and diverse biological activities. These modifications have led to the development of compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, among others. The synthesis of novel triazole derivatives is an area of active research, driven by the need for new drugs with varied biological activities (Ferreira et al., 2013).
Drug Development and Organic Synthesis
Heterocyclic N-oxide derivatives, including those related to pyridine, play a crucial role in drug development and organic synthesis. Their diverse functionalities make them vital in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds have shown promising anticancer, antibacterial, and anti-inflammatory activities, showcasing their significance in the pharmaceutical field (Li et al., 2019).
Safety and Hazards
The safety data sheet for 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
特性
IUPAC Name |
6-bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKDSMDLUIEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)
![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)
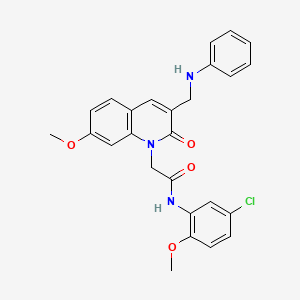
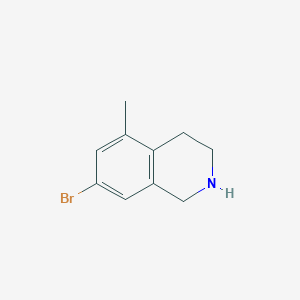
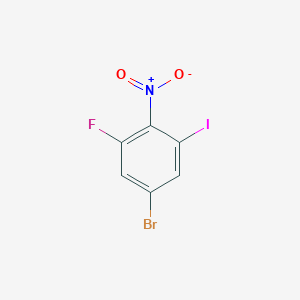
![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)
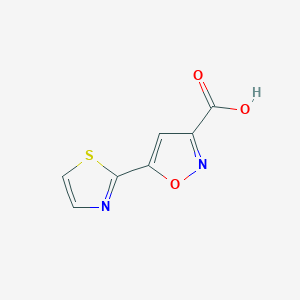
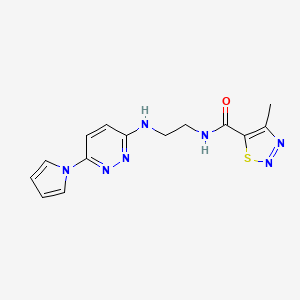
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)
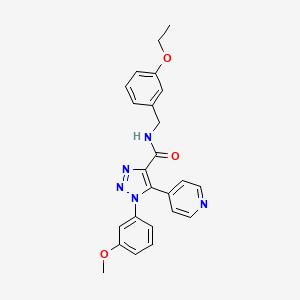
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)
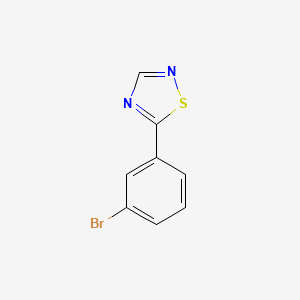
![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)